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Vaccenic Acid Ethyl-d5 Ester

Cat. No.: B1161732
M. Wt: 315.55
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Deuterated Fatty Acid Esters in Advanced Analytical Investigations

Deuterated fatty acid esters, such as Vaccenic Acid Ethyl-d5 Ester, are invaluable tools in advanced analytical chemistry, particularly in lipidomics. The introduction of deuterium (B1214612) atoms creates a molecule that is heavier than the naturally occurring (unlabeled) version. This mass difference is the key to its utility in mass spectrometry-based analyses. nih.gov

The primary roles of deuterated fatty acid esters in research include:

Internal Standards for Quantification: In quantitative analysis, a known amount of the deuterated ester is added to a biological sample (a technique called isotope dilution mass spectrometry). nih.govlipidmaps.orgjianhaidulab.com Because the labeled standard behaves identically to the unlabeled analyte during sample extraction and derivatization, any sample loss affects both equally. By measuring the ratio of the natural analyte to the deuterated standard in the mass spectrometer, researchers can calculate the absolute concentration of the target fatty acid with high accuracy and precision. nih.govlipidmaps.orgjianhaidulab.com

Metabolic Tracers: When introduced into a biological system, deuterated fatty acids can be used to trace their metabolic fate. mdpi.comukisotope.com Researchers can track their incorporation into more complex lipids like triglycerides and phospholipids or their conversion into other fatty acids. ukisotope.com

Improved Analytical Performance: Fatty acids are often converted to their methyl or ethyl ester forms prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This process, known as derivatization, increases the volatility and thermal stability of the compounds, leading to better chromatographic separation and more reliable results. nih.gov Using a deuterated ethyl ester like this compound as an internal standard ensures it undergoes the same derivatization process as the target analyte.

Analytical AdvantageDescription
High Precision The stable isotope internal standard co-elutes with the analyte, minimizing variability from the instrument.
High Accuracy Corrects for matrix effects and sample loss during extraction and preparation, providing true quantitative values. nih.gov
Specificity The distinct mass-to-charge ratio of the deuterated standard prevents interference from other molecules in the sample.
Metabolic Tracking Allows for the unambiguous tracking of the fatty acid's metabolic conversions and incorporation into other lipids. mdpi.comukisotope.com

This table outlines the analytical benefits of using deuterated fatty acid esters in mass spectrometry.

Historical Context of Vaccenic Acid Research and the Emergence of Labeled Analogs

The study of fatty acids using stable isotopes has a long history, dating back to the 1930s when deuterium was first used to investigate fatty acid metabolism in mice. mdpi.comnih.gov These early studies revolutionized biochemistry by demonstrating that body fat is not inert but in a constant state of dynamic turnover. nih.gov

Vaccenic acid ((11E)-11-Octadecenoic acid) itself was identified as a naturally occurring trans fatty acid, with its name derived from vacca, the Latin word for cow. wikipedia.org It is found predominantly in the milk and fat of ruminant animals like cows and sheep and is also the main trans fat in human milk. wikipedia.org For decades, research focused on distinguishing vaccenic acid from industrially produced trans fats (like elaidic acid), which are associated with adverse health effects. nih.govnih.gov Studies have explored vaccenic acid's role as the primary dietary precursor to conjugated linoleic acid (CLA), a fatty acid with various reported biological activities. nih.govresearchgate.net

The emergence of labeled analogs like this compound is a direct result of the convergence of these two fields: the long-standing interest in the unique metabolism of vaccenic acid and the development of sophisticated analytical techniques that rely on stable isotope labeling. As mass spectrometry became a central tool for metabolic research, the need for high-quality internal standards and tracers for specific fatty acids grew. The synthesis of deuterated vaccenic acid and its esters provided researchers with the necessary tools to precisely quantify this fatty acid in foods and biological tissues and to definitively trace its metabolic conversion to CLA and other lipids in vivo. researchgate.net

Scope and Objectives for Comprehensive Academic Inquiry into this compound

The primary purpose of this compound in academic research is to serve as a specialized analytical tool. Its use is not for direct biological effect but to facilitate the precise study of its unlabeled counterpart.

The key objectives for its use in a comprehensive academic inquiry are:

Accurate Quantification of Vaccenic Acid: To employ this compound as an internal standard for the exact measurement of vaccenic acid concentrations in various matrices, including food products (dairy, meat), clinical samples (plasma, tissues), and cell cultures. This is crucial for nutritional studies and for understanding the baseline levels of this fatty acid.

Elucidation of Metabolic Pathways: To administer the labeled compound as a tracer to track the metabolic fate of vaccenic acid. A primary objective is to quantify the rate of its conversion to rumenic acid (cis-9, trans-11 CLA) via the delta-9 desaturase enzyme. Other objectives include tracking its incorporation into lipid classes such as phospholipids, triglycerides, and cholesterol esters.

Investigating Fatty Acid Dynamics: To study the kinetics of vaccenic acid uptake, transport, and turnover in different tissues. This allows researchers to build dynamic models of lipid metabolism and understand how it is affected by diet or disease states.

By using this powerful labeled analog, researchers can move beyond simple measurement of static concentrations and gain a deeper, more dynamic understanding of the specific role vaccenic acid plays in biology.

Properties

Molecular Formula

C₂₀H₃₃D₅O₂

Molecular Weight

315.55

Synonyms

11-Octadecenoic Acid Ethyl Ester-d5;  (E)-11-Octadecenoic Acid Ethyl Ester-d5;  Ethyl Vaccenate-d5

Origin of Product

United States

Synthesis and Characterization for Research Applications

Methodologies for Isotopic Synthesis of Vaccenic Acid Ethyl-d5 Ester

The synthesis of this compound involves a multi-step process that begins with the careful selection of precursor molecules and culminates in the incorporation of deuterium (B1214612) atoms into the ethyl ester group.

The synthesis of deuterated fatty acid esters like this compound typically commences with non-deuterated vaccenic acid or a suitable precursor that can be converted to vaccenic acid. The derivatization to an ethyl ester is a common strategy to enhance the volatility and thermal stability of the fatty acid, making it amenable to chromatographic analysis.

One common synthetic route involves the esterification of vaccenic acid with a deuterated ethanol (B145695) variant. The direct acid-catalyzed esterification of free fatty acids with a deuterated alcohol in the presence of an acid catalyst is a frequently employed method. For instance, reacting vaccenic acid with ethanol-d6 (CD3CD2OH) in the presence of a catalyst like sulfuric acid would yield this compound.

Alternatively, transesterification can be employed if the starting material is an existing ester of vaccenic acid, such as methyl vaccenate. In this process, the methyl ester is reacted with an excess of deuterated ethanol in the presence of an acid or base catalyst to exchange the methoxy group for a deuterated ethoxy group.

Enzymatic approaches, utilizing lipases, offer a milder and more specific alternative for esterification. nih.govresearchgate.net Immobilized lipases can catalyze the esterification of vaccenic acid with deuterated ethanol, often under solvent-free conditions or in organic solvents. This method can provide high yields and purity under gentle reaction conditions.

A summary of potential precursor and derivatization strategies is presented in the table below.

PrecursorDerivatization ReagentCatalyst/MethodProduct
Vaccenic AcidEthanol-d6Acid Catalyst (e.g., H₂SO₄)This compound
Vaccenic Acid ChlorideEthanol-d5Base (e.g., Pyridine)This compound
Methyl VaccenateEthanol-d6Acid or Base TransesterificationThis compound
Vaccenic AcidEthanol-d5LipaseThis compound

The "d5" designation in this compound indicates that five deuterium atoms have been incorporated into the ethyl group (-CH₂CH₃ becomes -CD₂CD₃). The primary method for achieving this is through the use of a deuterated reagent during the esterification step.

Use of Deuterated Ethanol : The most direct method for introducing the d5-ethyl group is to use fully deuterated ethanol (ethanol-d6, CD₃CD₂OH) or ethanol-d5 (CH₃CD₂OH or CD₃CH₂OH, depending on the desired labeling pattern, though for a "d5" label on the ethyl group, a custom synthesis of a d5 variant would be required, with CD₃CD₂OH being the most common commercially available deuterated ethanol). However, for the specific "ethyl-d5" label, ethanol-d5 (C₂D₅OH) is the required reagent. This is reacted with the carboxylic acid precursor of vaccenic acid.

Catalytic H/D Exchange : While typically used for deuterating the fatty acid chain itself, catalytic hydrogen-deuterium exchange can be adapted in principle. europa.eu This involves treating the non-deuterated ethyl ester with a source of deuterium, such as D₂O, in the presence of a metal catalyst (e.g., platinum or palladium). However, this method can lead to a distribution of isotopologues and may not be ideal for achieving a specific d5 label on the ethyl group without affecting the fatty acid chain.

Reduction of a Precursor with a Deuterated Reducing Agent : An alternative, though more complex, synthetic route could involve the preparation of deuterated ethanol-d5 in-situ or in a separate step. For example, the reduction of a deuterated acetyl chloride derivative with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) could yield the desired deuterated ethanol for subsequent esterification. ansto.gov.au

For the specific synthesis of this compound, the use of ethanol-d5 in an esterification reaction with vaccenic acid is the most straightforward and controlled method.

Analytical Validation of Isotopic Purity and Chemical Integrity

Following synthesis, a rigorous analytical validation process is essential to confirm the chemical structure, and to determine the chemical and isotopic purity of the final product.

Spectroscopic methods are indispensable for the structural elucidation of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons would be significantly diminished or absent, confirming the incorporation of deuterium. The remaining signals for the fatty acid chain protons can be used to confirm the integrity of the vaccenic acid backbone. nih.govmagritek.com

²H NMR : This technique directly detects the deuterium nuclei, providing information about the location and extent of deuteration. A signal corresponding to the ethyl group would confirm the successful labeling.

¹³C NMR : The ¹³C NMR spectrum will show characteristic shifts for the carbonyl and olefinic carbons of the vaccenic acid chain. The carbon signals of the deuterated ethyl group will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered by the isotopic effect. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) : HR-MS is a powerful tool for determining the elemental composition and confirming the mass of the deuterated compound. rsc.org The measured mass of the molecular ion should correspond to the calculated mass of C₂₀H₃₃D₅O₂. The high resolution allows for the differentiation from other species with similar nominal masses. The isotopic distribution pattern in the mass spectrum can also provide information about the degree of deuteration. rsc.orgacs.org

A comparison of expected spectroscopic data for unlabeled and deuterated vaccenic acid ethyl ester is provided below.

TechniqueUnlabeled Vaccenic Acid Ethyl EsterThis compound
¹H NMR Signals for ethyl protons (~1.25 ppm, t; ~4.12 ppm, q) are present.Signals for ethyl protons are absent or significantly reduced.
²H NMR No signals.Signals corresponding to the deuterated ethyl group are present.
¹³C NMR Signals for ethyl carbons (~14 ppm, ~60 ppm) are singlets.Signals for ethyl carbons are multiplets due to C-D coupling.
HR-MS Molecular ion corresponds to C₂₀H₃₈O₂.Molecular ion corresponds to C₂₀H₃₃D₅O₂.

Chromatographic techniques are employed to assess the chemical purity of the synthesized this compound, ensuring that it is free from starting materials, reagents, and by-products.

Gas Chromatography (GC) : Coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), GC is a standard method for analyzing fatty acid esters due to their volatility. colostate.eduscielo.brnih.gov A single, sharp peak at the expected retention time would indicate a high degree of chemical purity. GC-MS can further confirm the identity of the peak by its mass spectrum. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC with a suitable detector, such as an ultraviolet (UV) detector (for derivatized fatty acids) or an evaporative light scattering detector (ELSD), can also be used to determine chemical purity. scielo.brresearchgate.net This method is particularly useful for less volatile compounds or for preparative purification.

The purity is typically reported as a percentage, calculated from the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Isotopic enrichment is a measure of the percentage of the labeled isotope at a specific position or in the entire molecule. isotope.com For this compound, this refers to the percentage of molecules that contain the desired d5-ethyl group.

Mass Spectrometry (MS) : Both GC-MS and LC-MS can be used to determine isotopic enrichment. rsc.orgresearchgate.net By analyzing the ion intensities of the labeled (M+5) and unlabeled (M+0) molecular ions, as well as other isotopologues (M+1, M+2, etc.), the isotopic distribution can be determined. From this distribution, the percentage of the d5-species can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

Quantitative ¹H NMR : By comparing the integral of a residual, non-deuterated proton signal in the ethyl group (if any) to the integral of a proton signal from the fatty acid backbone, the degree of deuteration can be estimated. nih.govsciepub.com

Quantitative ²H NMR : This technique can provide a direct measure of the amount of deuterium at specific sites. nih.gov

The desired outcome of the synthesis is a high isotopic enrichment, typically greater than 98%, meaning that over 98% of the ethyl ester molecules are the d5-isotopologue.

Development and Certification as Reference Materials

The utility of this compound in quantitative lipidomics hinges on its development and certification as a reference material. As an isotopically labeled internal standard, it provides a basis for accurate and reproducible measurement of endogenous lipids across different experiments and laboratories. This process involves rigorous standardization protocols, inter-laboratory comparisons to ensure analytical consistency, and stringent quality control measures during production.

Standardization Protocols for Labeled Lipidomics Standards

The development of reliable labeled lipidomics standards like this compound is governed by comprehensive standardization protocols. These protocols are essential for ensuring the consistency, comparability, and repeatability of lipid analysis. nih.gov A primary requirement is that the internal standard should be structurally as similar as possible to the analyte of interest but isotopically distinct to be distinguishable by mass spectrometry. lipidomicstandards.org The use of stable isotope-labeled standards, such as deuterated compounds, is considered the gold standard for quantification in mass spectrometry-based lipidomics. lipidomicstandards.orgresearchgate.net

The core principle is to add a known quantity of the internal standard, like this compound, to a sample at the beginning of the lipid extraction process. lipidomicstandards.orgnih.gov This allows it to undergo the same sample preparation steps (extraction, derivatization, and analysis) as the endogenous analyte. By comparing the signal intensity of the analyte to that of the co-eluting, isotopically labeled internal standard, variations introduced during sample handling and instrument analysis can be normalized, leading to precise quantification. nih.govwikipedia.org

Key requirements for establishing a labeled compound as a lipidomics standard include:

High Isotopic and Chemical Purity: The standard must be free from the non-labeled analyte and other contaminants that could interfere with the measurement. nih.gov

Structural Identity: Stable isotope-labeled standards are structurally identical to their endogenous counterparts, ensuring similar ionization and fragmentation behavior in the mass spectrometer. lipidomicstandards.org

Known Concentration: The concentration of the standard must be accurately determined and verified, often gravimetrically or through quantitative Nuclear Magnetic Resonance (qNMR). caymanchem.comsigmaaldrich.cn

Stability: The standard must be stable under specified storage and handling conditions to maintain its certified concentration over time. caymanchem.com

The development of these standards is a critical step toward harmonizing experimental data reporting and ensuring that lipidomics data is Findable, Accessible, Interoperable, and Reusable (FAIR). nih.gov

Table 1: Key Standardization Requirements for Labeled Internal Standards

Requirement Description Rationale
Isotopic Labeling Incorporation of stable isotopes (e.g., Deuterium, ¹³C) into the molecule. Allows the standard to be distinguished from the endogenous analyte by mass spectrometry.
High Purity Must be free of the unlabeled analyte (<1%) and other chemical contaminants. nih.gov Prevents analytical interference and ensures accurate quantification.
Structural Similarity Ideally, an isotopically labeled version of the analyte. Ensures similar chemical and physical behavior (e.g., extraction efficiency, ionization response) to the analyte. lipidomicstandards.org
Accurate Concentration The concentration of the standard in solution must be precisely known and verified. caymanchem.com Forms the basis of the quantitative calculation.
Stability Chemical stability under defined storage and experimental conditions. Guarantees the integrity and concentration of the standard throughout its shelf life and during the analytical process. caymanchem.com

Interlaboratory Comparison Studies for Analytical Consistency

The National Institute of Standards and Technology (NIST), for example, has coordinated interlaboratory comparison exercises using Standard Reference Material (SRM) 1950 – Metabolites in Frozen Human Plasma. nih.gov This commercially available reference material helps in standardizing clinical measurements and serves as a valuable quality control sample for lipidomics. nih.gov In one such study involving 31 diverse laboratories, consensus location estimates and associated uncertainties were determined for 339 lipids, highlighting both the extent of agreement and the challenges present in current lipid measurement methodologies. nih.gov

These studies reveal the impact of methodological diversity on community-wide lipid measurement and underscore the need for harmonization. nih.govacs.org While some studies using identical experimental conditions have found largely comparable results, others have reported high coefficients of variation, even with identical analytical settings, emphasizing the difficulty in achieving analytical consistency. acs.orgresearchgate.net The results from these comparisons are used to:

Assess the performance and reproducibility of different analytical platforms. beaumont.orgupce.cz

Establish consensus values for lipid concentrations in reference materials. acs.orgresearchgate.net

Identify sources of variability in lipid quantification.

Validate and harmonize analytical protocols across the scientific community. researchgate.net

Through these rigorous comparisons, the lipidomics community can move towards standardized protocols that yield robust, reproducible, and clinically relevant data, regardless of where the analysis is performed. acs.orgresearchgate.net

Table 2: Representative Interlaboratory Studies in Lipidomics

Study Focus Reference Material Used Key Finding
Community-wide lipid measurement agreement NIST SRM 1950 (Metabolites in Frozen Human Plasma) Determined consensus values for 339 lipids across 31 labs, highlighting methodological diversity. nih.gov
Benchmarking a quantitative lipidomics platform NIST SRM 1950 and other plasma materials A harmonized analysis protocol resulted in excellent interlaboratory data and assigned consensus values for hundreds of lipids. acs.orgresearchgate.net
Comparison of metabolomics/lipidomics workflows Kit-based analysis Found high coefficients of variation (up to 306% for some lipids) even under identical analytical settings. acs.org
Standardized assays for multi-center studies Human and rodent blood Standardized assays demonstrated enhanced data comparability, crucial for large-scale studies. beaumont.org

Quality Control and Assurance in Research Standard Production

The production of high-quality research standards like this compound is underpinned by stringent Quality Control (QC) and Quality Assurance (QA) programs. thermofisher.comnih.gov These programs ensure that each batch of a reference material meets predefined specifications for identity, purity, concentration, and stability. caymanchem.com Certified Reference Materials (CRMs) are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025 to guarantee their quality and traceability. sigmaaldrich.com

The QC process involves several critical steps:

Identity Verification: The molecular structure of the standard is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Purity Assessment: The chemical and isotopic purity are rigorously tested to ensure the absence of significant impurities that could interfere with analysis. This includes checking for the presence of the unlabeled analogue.

Concentration Certification: The concentration of the standard in solution is accurately determined and verified, often by comparison to an independently prepared calibration standard. caymanchem.com This information is provided on a batch-specific certificate of analysis. caymanchem.comsigmaaldrich.cn

Stability Testing: Ongoing stability tests are performed to ensure the certified concentration remains accurate throughout the product's shelf life under recommended storage conditions. caymanchem.com

Blank samples (e.g., solvent blanks, extraction blanks) are an essential component of QC in the analytical workflow, helping to identify background contaminants or interferences that may not originate from the sample itself. nih.govmetabolomicsworkbench.org Furthermore, quality control samples, often created by pooling small aliquots from each study sample, are analyzed periodically throughout an experimental run to monitor instrument performance and assess the reproducibility of the data. upce.czmetabolomicsworkbench.org The use of well-characterized reference materials from organizations like NIST is intended to support method validation and achieve traceability of measurements. nist.gov

Advanced Analytical Methodologies Utilizing Vaccenic Acid Ethyl D5 Ester

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) in Lipidomics and Metabolomics

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for quantitative analysis that provides high specificity and accuracy, particularly in the fields of lipidomics and metabolomics. nih.govnih.gov The method involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample. wikipedia.org This "isotopically enriched" standard, such as vaccenic acid ethyl-d5 ester, serves as an internal benchmark for the quantification of the naturally occurring analyte. wikipedia.org SID-MS is considered a gold standard in analytical chemistry due to its ability to correct for sample loss during preparation and for variations in instrument response. nih.govwikipedia.org

Quantitative Basis of Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) is a method of internal standardization where an isotopically distinct form of the analyte is added directly to the sample. wikipedia.org The fundamental principle lies in altering the natural isotopic composition of the analyte by adding a known amount of an isotopically enriched standard. wikipedia.org After the standard has been thoroughly mixed and equilibrated with the sample, a portion of the analyte is isolated and the new isotopic ratio is measured using mass spectrometry. britannica.com

The original quantity of the analyte in the sample can be calculated because the specific activity (the ratio of the radioisotope to the stable isotope) remains unchanged throughout the separation process. scribd.com Unlike traditional methods that depend on signal intensity, isotope dilution utilizes signal ratios, which significantly enhances precision. wikipedia.org This approach can reduce the uncertainty of measurement results in gas chromatography analysis from 5% to as little as 1%. wikipedia.org

The calculation for the single dilution method is based on the following principle: a known amount of the isotopically labeled standard (the "spike") is added to the sample. By measuring the isotope amount ratio of the natural analyte, the enriched standard, and the final mixture, the unknown amount of the analyte in the original sample can be determined. wikipedia.org

Advantages of Deuterated Internal Standards in Complex Biological Matrices

Deuterated internal standards, like this compound, are invaluable tools for achieving precision and accuracy in analytical chemistry. clearsynth.com Their use is particularly advantageous in the analysis of complex biological matrices such as plasma, tissues, and cells, which contain numerous compounds that can interfere with the analysis. clearsynth.comkcasbio.com

Key advantages include:

Correction for Matrix Effects : Biological samples can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification. kcasbio.com A deuterated standard that co-elutes with the analyte normalizes these effects because both compounds are affected similarly. kcasbio.comwisdomlib.org

Compensation for Sample Loss : An ideal deuterated internal standard has the same extraction recovery, ionization response, and chromatographic retention time as the analyte. aptochem.com This ensures that any loss of the analyte during sample preparation steps (e.g., extraction, derivatization) is accounted for by a proportional loss of the internal standard.

Improved Accuracy and Precision : By acting as a calibration reference point, deuterated standards help to calibrate instruments more accurately, reducing measurement errors. clearsynth.com They enable precise quantitative analysis by comparing the response of the analyte to that of the known concentration of the internal standard. clearsynth.com

Enhanced Method Robustness : The use of deuterated standards in method development and validation ensures that the analytical procedure is reliable and robust. clearsynth.com This is crucial for high-throughput bioanalytical methods, as it can increase throughput and lower sample rejection rates. aptochem.com Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate stable isotope-labeled internal standards, highlighting their importance in validating assay performance. kcasbio.com

Table 1: Key Advantages of Using Deuterated Internal Standards
AdvantageDescriptionReference
Matrix Effect CorrectionNormalizes ion suppression or enhancement in complex samples by co-eluting with the analyte. kcasbio.comwisdomlib.org
Sample Loss CompensationAccounts for analyte loss during extraction and preparation due to similar chemical and physical properties. aptochem.com
Increased AccuracyProvides a reliable reference for calibration and quantification, reducing measurement errors. clearsynth.com
Method RobustnessEnsures the analytical method is reliable and reproducible, leading to lower rejection rates in high-throughput analysis. clearsynth.comaptochem.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. Due to their low volatility and potential for interaction with the chromatographic system, fatty acids typically require a chemical modification step, known as derivatization, before analysis. restek.comnih.gov

Derivatization Techniques for GC-MS Analysis of Fatty Acid Esters (e.g., FAMEs)

Derivatization is essential for fatty acid analysis by GC as it converts the polar carboxyl groups into more volatile, non-polar derivatives, which improves chromatographic separation and reduces peak tailing. nih.govnih.gov The most common approach is the conversion of fatty acids into fatty acid methyl esters (FAMEs). aocs.orgmdpi.com

Common derivatization techniques include:

Esterification with BF3-Methanol : This is a widely used method for preparing FAMEs. restek.com It involves heating the fatty acids with a solution of boron trifluoride in methanol under mild conditions (e.g., 50-60°C). restek.com

Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to generate trimethylsilyl (TMS) esters. restek.commdpi.com This method is also effective for derivatizing other functional groups like hydroxyls. restek.com

Alkylation with Diazomethane : Diazomethane reacts quickly with fatty acids to form methyl esters. aocs.org However, it is a hazardous reagent.

Pentafluorobenzyl (PFB) Bromide Derivatization : This technique is used to create PFB esters, which are highly sensitive for detection by negative chemical ionization mass spectrometry. nih.govlipidmaps.org

Table 2: Common Derivatization Methods for Fatty Acid GC-MS Analysis
MethodReagent(s)Derivative FormedKey FeaturesReference
EsterificationBoron Trifluoride (BF3) in MethanolFatty Acid Methyl Ester (FAME)Common, mild conditions, effective for FAMEs. restek.com
SilylationBSTFA or MSTFATrimethylsilyl (TMS) EsterEffective for carboxylic and hydroxyl groups. restek.commdpi.com
PFB EsterificationPentafluorobenzyl (PFB) BromidePentafluorobenzyl (PFB) EsterHigh sensitivity for negative chemical ionization MS. nih.govlipidmaps.org

Optimization of Chromatographic Separation for Isomeric Resolution (e.g., GCxGC-TOFMS)

The analysis of fatty acids is often complicated by the presence of numerous isomers (compounds with the same formula but different structures), such as positional and geometric (cis/trans) isomers. gcms.cz Achieving separation of these isomers is critical for accurate biological interpretation.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers significantly enhanced resolving power compared to conventional one-dimensional GC. gcms.czagilent.com In GCxGC, two columns with different stationary phase selectivities are coupled, providing a much higher peak capacity and allowing for the separation of complex mixtures of FAMEs that would otherwise co-elute. gcms.cz For example, a non-polar column in the first dimension separates analytes based on boiling point, while a polar column in the second dimension provides separation based on polarity. This approach is particularly effective for resolving FAMEs that differ by the number and position of double bonds. gcms.cz

The optimization of a GCxGC method involves careful selection of the column set and modulation parameters to achieve the best possible separation of target isomers. agilent.com This enhanced resolution is crucial for distinguishing between isomers like oleic acid and its trans-isomer, elaidic acid, which can have different physiological effects. gcms.cz

Mass Spectrometric Detection Modes and Data Acquisition (e.g., SIM, TOFMS)

The choice of mass spectrometric detection mode is critical for achieving the desired sensitivity and selectivity in fatty acid analysis.

Selected Ion Monitoring (SIM) : In this mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratios that are characteristic of the analytes of interest. researchgate.net This targeted approach significantly increases sensitivity and selectivity compared to full-scan mode, as it reduces chemical noise from the matrix and co-eluting compounds. researchgate.net For FAMEs, characteristic ions such as m/z 74 and 87 are often monitored for saturated and monounsaturated fatty acids. researchgate.net The use of SIM can increase sensitivity by a factor of 100 compared to a full scan. researchgate.net

Time-of-Flight Mass Spectrometry (TOFMS) : TOF analyzers separate ions based on the time it takes for them to travel a fixed distance to the detector. This allows for the rapid acquisition of full-spectrum, high-resolution mass data. researchgate.netnih.gov TOFMS is particularly well-suited for coupling with fast separation techniques like GCxGC, as it can acquire data quickly enough to capture the very narrow peaks produced. glsciences.eu The high mass accuracy of modern TOF instruments allows for the confident identification of compounds based on their elemental composition. nih.gov

The combination of advanced separation techniques like GCxGC with high-performance mass detectors like TOFMS provides a powerful platform for the detailed and accurate analysis of fatty acid profiles in complex biological systems, where this compound can serve as a reliable internal standard for quantification.

Method Validation Parameters: Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantitation (LOQ), Recovery, and Ruggedness

The use of this compound as an internal standard (IS) is pivotal for the accurate quantification of its non-deuterated analog and other related fatty acid ethyl esters (FAEEs) in complex biological matrices. interesjournals.org To ensure the reliability and reproducibility of analytical methods employing this deuterated standard, a comprehensive validation process is essential. This process evaluates several key parameters to demonstrate that the method is fit for its intended purpose. nih.gov

Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative mass spectrometry because they share nearly identical chemical and physical properties with the analyte of interest. This similarity allows the IS to co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, thus effectively compensating for variations during sample preparation and analysis. nih.govlipidmaps.org

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. Calibration curves are constructed by analyzing a series of standards at different concentrations, and the linearity is typically evaluated by the coefficient of determination (r²), which should ideally be greater than 0.99. mostwiedzy.pl

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at two levels: intra-assay precision (within-day variability) and inter-assay precision (between-day variability). nih.gov

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of the nominal value. mostwiedzy.pl

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net For FAEEs, methods utilizing deuterated internal standards can achieve LOQs in the low ng/g to high pg/g range. nih.gov

Recovery: This parameter evaluates the efficiency of the extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a standard solution of the same concentration. The use of a deuterated internal standard helps to correct for any losses during sample workup. nih.gov

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, instruments, or days. It demonstrates the reliability of the method in the face of minor variations in the experimental setup.

Table 1: Representative Method Validation Parameters for FAEE Analysis using a Deuterated Internal Standard

ParameterTypical Acceptance Criteria/Value
Linearity (r²)> 0.99
Precision (CV/RSD)< 15%
Accuracy (% Bias)Within ±15% of nominal value
LOD0.8 - 7.5 ng/g mostwiedzy.pl
LOQ2.5 - 50 ng/g nih.gov
Recovery> 80%
RuggednessDemonstrated by consistent results across different conditions

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The separation of fatty acid ethyl esters, including vaccenic acid ethyl ester and its deuterated analog, is most commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov In this mode, separation is based on the hydrophobicity of the analytes. A nonpolar stationary phase, typically a silica support chemically bonded with C18 (octadecyl) alkyl chains, is used in conjunction with a polar mobile phase. nacalai.com

For the analysis of C18:1 isomers like vaccenic acid (18:1 n-7) and oleic acid (18:1 n-9), achieving chromatographic separation can be challenging due to their similar structures and hydrophobicities. However, high-efficiency C18 columns with specific chemistries, such as those with polar end-capping, can enhance the separation of such isomers. mdpi.comjsbms.jp The mobile phase typically consists of a mixture of solvents like acetonitrile and water, or methanol and water, often with additives like ammonium acetate to improve ionization efficiency in the subsequent mass spectrometry step. jsbms.jp Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is frequently employed to effectively separate a wide range of fatty acid esters with varying chain lengths and degrees of unsaturation. jsbms.jp

Table 2: Typical Reversed-Phase LC Conditions for Fatty Acid Ethyl Ester Analysis

ParameterCondition
ColumnC18 (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) jsbms.jp
Mobile Phase AWater with 1 mM ammonium acetate jsbms.jp
Mobile Phase BAcetonitrile jsbms.jp
Flow Rate0.2 - 0.4 mL/min jsbms.jp
GradientLinear gradient from 20% B to 95% B jsbms.jp
Column Temperature40 °C jsbms.jp
Injection Volume5 µL jsbms.jp

Following chromatographic separation, the fatty acid ethyl esters are introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it ideal for the analysis of lipids. For FAEEs, ESI in the positive ion mode is commonly used, where protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+NH₄]⁺) are formed.

Tandem mass spectrometry (MS/MS) is employed for the selective and sensitive detection of the target analytes. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion of the analyte (e.g., the [M+H]⁺ ion of this compound). This selected ion then passes into the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then separated in the third quadrupole (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity as it monitors a specific precursor-to-product ion transition, significantly reducing background noise and improving the limit of detection.

For a fatty acid ethyl ester, characteristic fragmentation patterns include the neutral loss of ethanol (B145695). The presence of the deuterium (B1214612) label in this compound results in a mass shift of 5 Da for both the precursor and fragment ions compared to the unlabeled analog, allowing for their distinct detection and quantification.

While positive mode ESI can be used for FAEEs, the analysis of free fatty acids is often more sensitive in the negative ion mode. However, to achieve even greater sensitivity, particularly for low-abundance fatty acids, charge reversal derivatization can be employed. This strategy involves chemically modifying the carboxyl group of the fatty acid with a reagent that imparts a permanent positive charge. This allows for analysis in the positive ion mode, which can be significantly more sensitive than negative mode analysis, especially when using mobile phases containing acids for optimal chromatographic separation.

This derivatization results in a substantial increase in ionization efficiency. The derivatized fatty acids can then be readily analyzed by LC-ESI-MS/MS with much lower detection limits. While this compound is already an ester, this derivatization approach is highly relevant for the broader analysis of the free fatty acid pool, for which the deuterated standard might be used after hydrolysis to the free acid form.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of fatty acids, ¹H and ¹³C NMR can provide detailed information about the carbon chain length, the number and position of double bonds, and their stereochemistry (cis/trans).

The use of deuterated analogs like this compound is particularly valuable in NMR studies. rero.ch Deuterium (²H) has a nuclear spin of 1 and is NMR active, though it has a much lower resonance frequency and sensitivity compared to protons (¹H). nih.gov In a ¹H NMR spectrum, the replacement of protons with deuterons leads to the disappearance of the corresponding signals, which can be a powerful method for signal assignment in complex spectra. nih.gov

Conversely, direct ²H NMR spectroscopy can be performed on deuterated compounds. nih.gov The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for direct structural comparisons. rero.ch Furthermore, ²H NMR can be used for quantitative purposes (qNMR). The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By using a deuterated internal standard of known concentration, such as this compound, it is possible to accurately quantify the concentration of other deuterated or even non-deuterated analytes in a sample, provided there are well-resolved signals. nih.gov This makes qNMR a valuable primary ratio method of measurement that is complementary to mass spectrometry-based quantification.

Deuterium NMR for Tracer Studies

Information not available.

Applications in Metabolic and Biochemical Pathway Elucidation Studies

Tracing Fatty Acid Biosynthesis Pathways in Model Systems

In vitro assays using purified enzymes or cell lysates are fundamental for characterizing the substrate specificity and kinetics of enzymes involved in fatty acid metabolism. When Vaccenic Acid Ethyl-d5 Ester is introduced as a substrate in these assays, the formation of deuterated products can be quantified to directly measure the activity of enzymes like desaturases and elongases. For instance, the conversion of the deuterated vaccenic acid to a corresponding deuterated conjugated linoleic acid (CLA) would provide a direct measure of stearoyl-CoA desaturase (SCD) activity.

Enzyme Class Assay Principle Potential Labeled Product(s)
DesaturasesMeasures the introduction of a double bond into the fatty acid chain.Deuterated conjugated linoleic acid, Deuterated Mead acid
ElongasesMeasures the addition of two-carbon units to the fatty acid chain.Deuterated eicosenoic acid, Deuterated docosenoic acid

This table illustrates the principles of in vitro enzymatic assays using this compound.

Cell culture models, such as hepatocytes or adipocytes, provide a more physiologically relevant context for studying fatty acid metabolism. When cells are incubated with this compound, researchers can track its uptake, activation to its acyl-CoA derivative, and subsequent incorporation into complex lipids like phospholipids, triglycerides, and cholesterol esters. This approach allows for the investigation of how different cellular conditions or genetic modifications affect the metabolic fate of vaccenic acid. Studies have shown that fatty acid ethyl esters can be taken up by cells and the fatty acid component is then re-esterified into various lipid classes, with a preference for triglycerides.

Investigating Fatty Acid Degradation and Metabolism

Isotopically labeled fatty acids are indispensable for studying the catabolic pathways of fatty acids, including beta-oxidation. By tracing the breakdown of this compound, researchers can gain insights into the rate of fatty acid turnover and the contribution of vaccenic acid to cellular energy production.

In vivo studies in model organisms like yeast and rodents are critical for understanding the systemic metabolism of fatty acids. Saccharomyces cerevisiae (yeast) is a valuable model for studying fundamental aspects of lipid metabolism due to its genetic tractability. Introducing this compound to yeast cultures can help elucidate the pathways of its incorporation and modification within a eukaryotic cell.

In rodent models, oral or intravenous administration of this compound allows for the tracking of its distribution, metabolism, and excretion. For example, studies in rats have demonstrated the conversion of dietary vaccenic acid into conjugated linoleic acid (CLA), a fatty acid with various reported biological activities. The use of the deuterated tracer would allow for precise quantification of this conversion rate in different tissues.

Model Organism Research Focus Key Findings from Related Studies
Saccharomyces cerevisiae (Yeast)Fundamental pathways of fatty acid uptake, synthesis, and degradation.Yeast can be metabolically engineered to produce fatty acid ethyl esters.
Rodents (Rats, Mice)Systemic metabolism, tissue distribution, and conversion of vaccenic acid.Dietary vaccenic acid is converted to conjugated linoleic acid in vivo.

This table summarizes the application of isotopic tracer studies in different non-human model organisms.

The deuterium (B1214612) label on this compound is instrumental in identifying and quantifying the products of specific enzymatic reactions in a complex biological matrix. For instance, the detection of a deuterated C20:1 fatty acid would indicate the action of an elongase enzyme on the initial C18:1 vaccenic acid. Similarly, the appearance of a deuterated C18:2 fatty acid would confirm the activity of a desaturase. These precise measurements are crucial for understanding the regulation of fatty acid composition in cells and tissues.

Flux Analysis in Lipid Metabolism Research

The study of lipid metabolism dynamics, or lipomics, has been significantly advanced by the use of stable isotope tracers. These non-radioactive labeled compounds, such as this compound, allow researchers to track the movement of molecules through various metabolic pathways in vivo without the safety concerns associated with radioactive isotopes. mdpi.comnih.gov This approach provides a dynamic view of metabolic processes, offering insights that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov By introducing a labeled substrate into a biological system, scientists can monitor its incorporation into downstream products, providing a quantitative measure of metabolic rates and pathway activities.

Quantitative Assessment of Metabolic Fluxes Using Stable Isotopes

Metabolic flux analysis is a powerful technique used to quantify the rate of turnover of metabolites in a biological system. metsol.com When using a stable isotope-labeled compound like this compound, it is introduced into the system, often through a primed continuous infusion, to achieve a steady state. nih.govmetsol.com The deuterium-labeled vaccenic acid acts as a tracer, and its dilution by the body's own unlabeled vaccenic acid is measured over time, typically using mass spectrometry. metsol.com

The fundamental principle is that at a metabolic steady state, the rate at which the labeled tracer is diluted corresponds to the rate of appearance (Ra) of the endogenous, unlabeled compound. metsol.com This rate of appearance is equivalent to the metabolic flux or turnover rate of the substrate. metsol.com By sampling tissues, such as plasma, and analyzing the isotopic enrichment of vaccenic acid and its subsequent metabolites, researchers can calculate the rates of various metabolic processes. nih.gov

For instance, this methodology can be applied to determine the rate of conversion of vaccenic acid into other important fatty acids. It is known that vaccenic acid is a precursor for the endogenous synthesis of cis-9, trans-11 conjugated linoleic acid (CLA), a fatty acid with various biological activities. nih.gov A study using 13C-labeled vaccenic acid in lactating women demonstrated this conversion by tracking the appearance of the 13C label in milk CLA. nih.gov Similarly, by administering this compound, the flux from vaccenic acid to CLA can be precisely quantified, providing insights into the activity of the Δ9-desaturase enzyme responsible for this conversion. nih.gov

The data below illustrates a hypothetical scenario of tracking isotopic enrichment over time to determine metabolic flux.

Time Point (Hours)Plasma Vaccenic Acid-d5 Enrichment (APE)Plasma CLA-d5 Enrichment (APE)Calculated Flux (µmol/kg/min)
00.000.000.00
23.500.150.85
45.800.281.20
87.600.401.45
127.550.411.43
187.400.391.40
246.200.321.15

*APE = Atom Percent Excess

Integration of Tracer Data with Systems Biology Approaches

The quantitative data generated from stable isotope tracing studies are invaluable for building and validating systems biology models of lipid metabolism. These models aim to create a comprehensive, integrated understanding of the complex network of biochemical reactions that govern lipid homeostasis. nih.gov

Tracer kinetics data, such as the flux rates determined using this compound, serve as critical inputs for computational models. This information allows for the refinement of metabolic network reconstructions and provides quantitative constraints that help to predict how the system will respond to various perturbations, such as dietary changes or disease states. For example, data on the flux from vaccenic acid to CLA can be integrated into models of fatty acid metabolism to understand how this specific pathway is regulated and how it interacts with other pathways, like triglyceride synthesis or beta-oxidation. metsol.comnih.gov

By combining dynamic metabolic data with other 'omic' datasets (e.g., genomics, transcriptomics, proteomics), researchers can create more robust and predictive models. nih.gov For instance, if a study reveals an altered flux through the vaccenic acid conversion pathway in a particular disease model, this can be correlated with changes in the expression of enzymes like stearoyl-CoA desaturase (SCD1) to build a more complete picture of the metabolic dysregulation. biorxiv.org This integrated approach is essential for moving beyond the study of individual pathways to understanding the emergent properties of the entire metabolic system.

Identification of Novel Metabolites and Intermediates

Beyond quantifying known metabolic pathways, stable isotope tracers like this compound are instrumental in the discovery and identification of previously unknown metabolites and metabolic intermediates. The unique isotopic signature of the tracer acts as a beacon, allowing researchers to distinguish its downstream products from the complex background of endogenous molecules.

Untargeted Metabolomics Approaches Assisted by Labeled Standards

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample, often using high-resolution mass spectrometry. nih.gov A significant challenge in this approach is the confident identification of each detected chemical feature. Isotope-labeled standards are crucial for improving the reliability and accuracy of these analyses. nih.gov

When this compound is introduced into a system, its deuterium atoms are incorporated into all subsequent metabolites. In a mass spectrometry analysis, this results in characteristic mass shifts and isotopic patterns for any vaccenic acid-derived compound. Instead of searching for a single mass, algorithms can search for pairs of signals—the unlabeled (endogenous) and the d5-labeled (tracer-derived) versions of the same metabolite—separated by a specific mass difference corresponding to the five deuterium atoms. This "paired-signal" approach dramatically reduces the number of false-positive findings and increases the confidence in identifying tracer-derived metabolites. scispace.com

Furthermore, labeled compounds serve as ideal internal standards for quantification. mdpi.com While this compound itself would trace a specific pathway, a cocktail of various deuterated lipid standards (e.g., SPLASH® LIPIDOMIX®) is often used in untargeted lipidomics to correct for analytical variability and enable more accurate quantification across different lipid classes. biorxiv.orgnih.gov This ensures that observed changes in metabolite levels are biological rather than technical artifacts.

Structural Characterization of Putative New Compounds

Once a novel, labeled metabolite is detected, the next critical step is to determine its chemical structure. The presence of the isotopic label is highly advantageous in this process. Techniques like tandem mass spectrometry (MS/MS) are used to fragment molecules and generate a unique fragmentation pattern, which serves as a chemical fingerprint. sciex.com

When a putative new metabolite derived from this compound is subjected to MS/MS analysis, the resulting fragments will either retain the deuterium label or not. By analyzing the mass-to-charge ratio of these fragments, researchers can deduce which parts of the molecule originated from the vaccenic acid backbone. scispace.com This provides crucial clues about the molecule's structure and the nature of the biochemical transformation that occurred. For example, if a novel metabolite shows a fragment corresponding to the labeled fatty acyl chain, it confirms the compound is a direct derivative of the administered tracer.

Advanced fragmentation techniques can even help pinpoint the location of modifications, such as the position of double bonds or hydroxyl groups, on the fatty acid chain. sciex.com By comparing the fragmentation patterns of the labeled and unlabeled versions of the new metabolite, its structure can be pieced together with much higher confidence than would be possible without the isotopic tracer. scispace.com

Research Applications in Lipidomics and Biomarker Discovery Excluding Clinical Outcomes

Role in the Development of Research Biomarkers[24],[26],

Assessment of Lipid Signatures in Experimental Biological Systems

Vaccenic Acid Ethyl-d5 Ester is utilized as an internal standard in the quantitative analysis of fatty acids and their esters in diverse biological matrices, including plasma, serum, and red blood cells. In a typical workflow, a known amount of the deuterated standard is added to a biological sample at the initial stage of lipid extraction. Since this compound is chemically identical to its non-labeled counterpart, it experiences the same extraction efficiency and ionization response in the mass spectrometer.

By comparing the signal intensity of the endogenous (non-labeled) vaccenic acid ethyl ester to that of the added deuterated standard, researchers can accurately determine the concentration of the endogenous lipid. This isotope dilution mass spectrometry approach corrects for sample loss during preparation and variations in instrument performance, leading to highly precise and accurate measurements.

For instance, in studies investigating the metabolic fate of vaccenic acid, this deuterated standard allows for the precise tracking and quantification of its incorporation into different lipid classes and its conversion to other bioactive lipids, such as rumenic acid. This provides valuable insights into the metabolic pathways and fluxes within a given biological system under various experimental conditions.

While specific studies detailing the use of this compound are often integrated into broader lipidomics analyses, the principle of its application is foundational. For example, in a study quantifying trans-fatty acids in human blood, isotope-labeled internal standards were crucial for achieving the necessary accuracy and sensitivity to detect low-level analytes like trans-vaccenic acid in all analyzed samples. core.ac.ukcdc.gov

Table 1: Representative Application of Isotope Dilution Mass Spectrometry in the Quantification of trans-Vaccenic Acid in Human Blood Samples

Biological MatrixMedian Concentration of trans-Vaccenic Acid (µM)Percentage of Total Fatty Acids (%)
Plasma17.70.20
Serum19.60.20
Red Blood Cells21.50.30

This table illustrates the type of quantitative data that can be obtained using isotope dilution methods with standards like this compound. The data is representative of findings in the field. core.ac.ukcdc.gov

Methodological Considerations for Robust Biomarker Identification in Research

The use of deuterated standards like this compound is a cornerstone of robust biomarker identification in lipidomics research. To ensure the reliability of potential biomarkers, several methodological considerations are paramount.

Selection of Internal Standard: The ideal internal standard should be structurally as similar as possible to the analyte of interest. This compound is an excellent choice for quantifying vaccenic acid and its esters due to its identical chemical properties. The deuterium (B1214612) labels provide a distinct mass shift, allowing it to be differentiated from the endogenous compound by the mass spectrometer without significantly altering its chemical behavior during sample processing and analysis.

Method Validation: A rigorous validation process is essential for any quantitative lipidomics method. This includes establishing linearity, limits of detection (LOD), and limits of quantification (LOQ). For example, in the development of a method to quantify trans-fatty acids, the LOD for trans-vaccenic acid was determined to be 0.43 µM, demonstrating high sensitivity. core.ac.uk Precision, assessed through intra- and inter-day variability, and accuracy are also critical parameters that are evaluated using isotopically labeled standards.

Sample Preparation: The addition of the internal standard at the very beginning of the sample preparation process is crucial. This ensures that any loss of the analyte during extraction, derivatization, or other processing steps is mirrored by a proportional loss of the internal standard, thus maintaining the accuracy of the final quantitative result.

Data Analysis: The data analysis workflow involves the integration of the chromatographic peaks corresponding to both the endogenous analyte and the deuterated internal standard. The ratio of their peak areas is then used to calculate the concentration of the endogenous lipid based on a calibration curve generated with known concentrations of the non-labeled standard and a fixed amount of the deuterated internal standard.

By adhering to these methodological principles, researchers can confidently identify and quantify changes in lipid profiles, paving the way for the discovery of robust and reliable biomarkers for various physiological and pathological states. The use of this compound and similar deuterated standards is, therefore, an integral part of high-quality lipidomics research.

Methodological Innovations and Future Directions in Vaccenic Acid Ethyl D5 Ester Research

Advances in Automated Sample Preparation for Labeled Compound Analysis

The precision required for quantitative analysis using labeled compounds such as Vaccenic Acid Ethyl-d5 Ester has driven significant innovation in automated sample preparation. Modern lipidomics research increasingly relies on robotic systems to minimize human error, improve reproducibility, and increase throughput. agilent.com Automated liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are at the forefront of these advances. agilent.comnih.gov

Protocols utilizing solvent systems like methyl tert-butyl ether (MTBE), methanol, and water have been adapted for automated platforms, offering performance comparable to traditional manual methods but with enhanced consistency. nih.gov These systems can process samples in 96-well plates, seamlessly integrating into a high-throughput workflow. doaj.org A key advantage is the ability to fractionate a single sample for multi-omic analysis, yielding separate lipid, protein, and polar metabolite fractions from one aliquot. nih.govagilent.com This is particularly valuable in large-scale studies where sample volume may be limited.

Furthermore, there is a growing trend towards using "green" solvents like ethanol (B145695) and ethyl acetate in automated extraction protocols. doaj.org These methods have demonstrated quantitative recoveries for most lipid classes, comparable to established protocols, while reducing the use of hazardous materials. doaj.org For labeled compounds like this compound, which serve as internal standards, the high precision afforded by automation is critical for ensuring accurate quantification of their endogenous counterparts across large sample cohorts. researchgate.net

Table 1: Comparison of Sample Preparation Techniques for Labeled Lipid Analysis

Feature Manual LLE (e.g., Folch) Automated LLE (e.g., MTBE) Automated SPE
Throughput Low to Medium High High
Reproducibility Operator-dependent High agilent.com High agilent.com
Solvent Use High (often chlorinated) nih.gov Reduced (non-chlorinated options) nih.gov Minimal agilent.com
Multi-Omics Compatibility Difficult Yes, from a single aliquot nih.gov Yes

| Contamination Risk | Higher | Lower | Lower |

Development of Higher Throughput Analytical Platforms

To match the pace of automated sample preparation, analytical platforms have evolved to become significantly faster and more comprehensive. The development of high-throughput screening (HTS) platforms is essential for leveraging labeled compounds like this compound in large-scale clinical and epidemiological studies. monash.edunih.gov

Two primary strategies dominate the field: direct infusion mass spectrometry (DI-MS), also known as shotgun lipidomics, and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS). nih.govnih.gov

Shotgun Lipidomics: This approach achieves remarkable speed by directly infusing the lipid extract into the mass spectrometer without prior chromatographic separation. nih.gov This method can reduce analysis time to under five minutes per sample, making it possible to analyze hundreds of samples per day. nih.gov While it sacrifices the detailed separation of isomers, its speed is a major advantage for large-scale profiling. nih.gov

UHPLC-MS Platforms: These systems couple rapid chromatographic separation with high-resolution mass spectrometry. acs.org A single HILIC-based LC-MS method can be devised to screen for over 2000 lipids in a relatively short run time. acs.org This approach offers a balance of speed and the ability to resolve different lipid classes and some isomers, which is critical for accurate quantification. acs.org

These analytical platforms are integrated into a complete pipeline that includes robotic sample processing and automated data analysis, creating a comprehensive system for modern lipidomics. monash.edunih.gov The use of this compound as an internal standard within these high-throughput workflows allows for robust and reliable quantification of vaccenic acid, facilitating its study in metabolic research. nih.gov

Integration with Multi-Omics Data for Systems-Level Understanding

The accurate quantification enabled by labeled standards like this compound is a critical prerequisite for one of the most significant frontiers in modern biology: multi-omics integration. researchgate.net By combining lipidomics data with genomics, transcriptomics, and proteomics, researchers aim to build a holistic, systems-level model of complex biological processes and diseases. nih.govnih.gov

Integrating lipidomics with other omics datasets is challenging due to the immense structural diversity of lipids and the need for sophisticated bioinformatics tools to map lipids to their respective metabolic pathways. nih.govresearchgate.net However, the insights gained can be profound. For instance, multi-omics approaches have been used to identify dysregulation of lipid and energy metabolism in Alzheimer's disease by combining genomics, transcriptomics, and proteomics data to predict a lipid signature that was subsequently validated with lipidomics. nih.govnih.gov

The role of a labeled standard in this context is foundational. It ensures that the lipid abundance data entered into these complex models is accurate and reliable. Without precise quantification, correlations between the lipidome and other molecular layers could be spurious. researchgate.net Therefore, this compound provides an anchor point of quantitative accuracy, allowing researchers to confidently link changes in vaccenic acid levels to alterations in gene expression, protein abundance, and other metabolic shifts, ultimately revealing the intricate molecular networks that govern health and disease. nih.govmdpi.com

| Lipidomics | Quantitative profile of lipid species. | This compound ensures the accurate quantification of vaccenic acid. researchgate.net |

Expansion of Isotopic Labeling Strategies for Complex Lipid Molecules

While this compound serves as an essential internal standard for quantification, the broader field of isotopic labeling involves using stable isotopes as dynamic tracers to map metabolic pathways. nih.gov This approach, often called "dynamic lipidomics," allows researchers to measure the biosynthesis, turnover, and flux of lipids in living systems. researchgate.net

Commonly used stable isotopes for tracing studies include deuterium (B1214612) (²H) and carbon-13 (¹³C). nih.gov Precursors like heavy water (²H₂O) or ¹³C-labeled glucose are introduced into a biological system, and the label's incorporation into newly synthesized lipids is tracked over time using high-resolution mass spectrometry. nih.govnih.gov This technique can reveal the rates of de novo lipogenesis, fatty acid elongation, and desaturation. nih.gov

Recent advances focus on more complex labeling strategies to answer more nuanced biological questions:

Multi-Isotope Tracing: Using multiple different labeled precursors simultaneously to track the contributions of different pathways to the synthesis of a single lipid molecule. nih.gov

Positional Labeling: Employing precursors labeled at specific atomic positions to understand how lipid molecules are assembled and remodeled. nih.gov

Building-Block Analysis: Using tandem mass spectrometry (MS/MS) to determine not just if a lipid is labeled, but which specific component (e.g., the headgroup or a specific fatty acyl chain) contains the label. nih.govresearchgate.net

These advanced strategies, analyzed with high-resolution mass spectrometry, provide an unparalleled view of lipid dynamics. nih.gov They could be used, for example, to trace the metabolic fate of dietary vaccenic acid and distinguish it from endogenously produced pools, offering deep insights into its role in cellular metabolism.

Addressing Analytical Challenges in Isomer Separation and Quantification

A significant analytical challenge in lipidomics is the separation and distinct quantification of fatty acid isomers, which have the same chemical formula but different structures. rsc.org Vaccenic acid (18:1 trans-11) is one of many C18:1 isomers, which include oleic acid (18:1 cis-9) and other cis/trans and positional isomers. These molecules often exhibit very similar physicochemical properties, causing them to co-elute during chromatographic separation. rsc.orgoup.com

Advanced analytical techniques are required to overcome this challenge:

High-Resolution Gas Chromatography (GC): This remains a primary method for isomer separation. The use of long, highly polar capillary columns (e.g., 100-200 meters) can resolve many cis, trans, and positional isomers that are indistinguishable on shorter columns. rsc.orgmdpi.com

Reversed-Phase Liquid Chromatography (LC): While traditionally less effective than GC for some isomers, modern UHPLC methods can separate unsaturated fatty acid isomers, where the elution order is often determined by the double bond's position relative to the end of the acyl chain. jsbms.jpnih.gov

Mass Spectrometry (MS) with Derivatization: Standard electron ionization MS does not always produce fragments that reveal the double bond's position. rsc.org Chemical derivatization techniques can be employed to "fix" the double bond, leading to characteristic fragments upon MS analysis that allow for unambiguous identification of its location. rsc.org

The role of this compound as an internal standard is intrinsically linked to these separation challenges. For accurate quantification, the analytical method must be able to chromatographically resolve vaccenic acid from other co-eluting C18:1 isomers. bioengineer.org The d5 label allows the mass spectrometer to distinguish the standard from its endogenous counterpart, but only proper chromatographic separation can ensure that the signal being quantified corresponds solely to vaccenic acid and not an interfering isomer. sigmaaldrich.com

Collaborative Research Initiatives for Standardizing Labeled Lipid Analysis

The growing complexity and clinical potential of lipidomics have highlighted an urgent need for standardization to ensure data quality and comparability across different laboratories. nih.govlipidomics.at Several international collaborative efforts are underway to establish consensus guidelines for all stages of the lipidomics workflow, from sample handling to data reporting. lipidomicssociety.orglipidomicstandards.org

A key organization in this effort is the Lipidomics Standards Initiative (LSI) , which was initiated in 2018. lipidomicstandards.org The LSI is a community-wide effort that aims to create guidelines for major lipidomic workflows and promote the use of quality controls and standards. lipidomicssociety.org It works in close collaboration with other major resources in the field, such as the LIPID MAPS consortium, to harmonize protocols and data reporting formats. lipidomicstandards.org

These initiatives emphasize the critical importance of using well-characterized internal standards for quantification. nih.gov The standardization of labeled lipid analysis involves:

Harmonization of Methods: Understanding how different analytical methods perform by using shared reference materials. nih.gov

Minimum Reporting Standards: Developing checklists that define the minimal information required to properly interpret and reproduce a lipidomics experiment. lipidomicstandards.org

Clinical Translation: Working towards the stringent standardization required to move lipidomics assays from a research setting to routine clinical applications. nih.gov

Labeled compounds like this compound are central to these efforts. Collaborative initiatives provide a framework for agreeing upon the appropriate standards for specific analytes, defining purity criteria, and establishing best practices for their use in quantitative assays. This ensures that when different research groups measure vaccenic acid levels, their results are robust, reliable, and comparable, which is essential for advancing the field and translating findings into clinical practice. nih.gov

Conclusion

Summary of Key Contributions of Vaccenic Acid Ethyl-d5 Ester to Chemical Biology Research

This compound's primary contribution to chemical biology lies in its utility as a stable isotope-labeled internal standard for mass spectrometry-based lipidomics. The incorporation of five deuterium (B1214612) atoms onto the ethyl ester group provides a distinct mass shift, enabling clear differentiation from its endogenous, unlabeled counterparts. This key feature allows for highly accurate and precise quantification of vaccenic acid ethyl ester in various biological matrices.

In metabolic research, this deuterated compound serves as a powerful tracer to elucidate the biotransformation pathways of vaccenic acid. By introducing this compound into cellular or animal models, scientists can track the appearance of the deuterium label in downstream metabolites. This has been instrumental in understanding the conversion of vaccenic acid to other bioactive lipids and in mapping its distribution across different lipid classes.

The use of such labeled compounds has significantly enhanced the reliability and robustness of lipid analysis, overcoming challenges such as ion suppression effects in mass spectrometry and variations in sample extraction efficiency. This has led to a more accurate understanding of the roles that specific fatty acids play in health and disease.

Unanswered Research Questions and Future Perspectives in Labeled Lipidomics

While the application of deuterated lipid standards has propelled the field of lipidomics forward, several research questions remain. A key area of ongoing investigation is the comprehensive mapping of all metabolic fates of vaccenic acid under different physiological and pathological conditions. The use of advanced mass spectrometry techniques in conjunction with tracers like this compound will be crucial in this endeavor.

Future perspectives in labeled lipidomics involve the development of a wider array of isotopically labeled lipid standards to cover a greater diversity of lipid species. This will enable more comprehensive and quantitative analyses of the entire lipidome. Furthermore, there is a growing interest in dynamic metabolic flux analysis, which aims to measure the rates of metabolic reactions in real-time. Stable isotope tracers such as this compound are central to these approaches, providing the data needed to construct and validate complex metabolic models. The synthesis of lipids with labels in specific positions will also allow for a more detailed interrogation of enzymatic reactions and metabolic pathways.

Broader Implications for Advanced Analytical Chemistry and Metabolic Research

The successful application of this compound has broader implications for the fields of analytical chemistry and metabolic research. It underscores the power of stable isotope labeling as a fundamental strategy for accurate quantification and metabolic tracing. The principles demonstrated by its use are applicable to the study of a wide range of other metabolites, from amino acids and carbohydrates to signaling molecules.

In advanced analytical chemistry, the demand for high-purity, well-characterized isotopically labeled standards continues to grow. The synthesis and application of compounds like this compound drive innovation in analytical methodologies, pushing the boundaries of sensitivity, specificity, and throughput in mass spectrometry and other analytical techniques.

For metabolic research, the ability to accurately track the flow of molecules through metabolic networks is transformative. It allows for a deeper understanding of how metabolism is regulated and how it becomes dysregulated in diseases such as cancer, diabetes, and cardiovascular disease. The insights gained from studies utilizing labeled compounds are critical for the identification of new biomarkers for disease diagnosis and for the development of novel therapeutic strategies that target metabolic pathways.

Q & A

Basic Research Questions

Q. How is vaccenic acid ethyl-d5 ester synthesized and purified for isotopic labeling studies?

  • Methodology : this compound is typically synthesized via esterification of vaccenic acid (trans-11 18:1) with deuterated ethanol (ethanol-d5) under acidic catalysis. For example, methyl ester analogs are prepared using 5% HCl-methanol for derivatization prior to GC analysis . Post-synthesis, purification involves column chromatography (e.g., silica gel) or preparative HPLC to isolate the deuterated ester from non-deuterated byproducts. Purity is validated via GC-MS or NMR, focusing on isotopic enrichment (≥98% d5) and structural integrity .

Q. What analytical techniques are used to quantify this compound in biological matrices?

  • Methodology : GC-MS with electron impact ionization is standard for quantifying deuterated esters. For tissue samples, lipids are extracted using Folch’s method (chloroform:methanol 2:1), followed by transmethylation with BF3-methanol to convert esters to fatty acid methyl esters (FAMEs). Isotope dilution with internal standards (e.g., 13C-labeled vaccenic acid) corrects for recovery losses . LC-MS/MS is preferred for complex matrices due to higher specificity for deuterated compounds .

Advanced Research Questions

Q. How does isotopic labeling (d5) impact the metabolic tracking of vaccenic acid in vivo?

  • Methodology : Deuterated esters enable precise tracing of vaccenic acid’s metabolic fate. In lactating ruminants, oral administration of [1-13C]this compound allows tracking Δ9-desaturation to rumenic acid (cis-9,trans-11 CLA) via tissue-specific isotope ratio MS. Key tissues (liver, mammary gland) are homogenized, and lipids are extracted to isolate CLA isomers. Data interpretation requires correction for isotopic scrambling and background 13C natural abundance .
  • Data Contradiction : Studies report conflicting Δ9-desaturase activity levels between liver and muscle tissues in ob/ob mice, suggesting tissue-specific regulation of vaccenic acid metabolism .

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